7-Cyclopropylimidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCBURPPOWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities of 7 Cyclopropylimidazo 1,2 a Pyrimidine and Its Analogues
Antimicrobial Activity Research
The imidazo[1,2-a]pyrimidine (B1208166) core is a prominent feature in the development of new antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives for their efficacy against a variety of microbial pathogens.
Evaluation against Bacterial Pathogens (Gram-positive and Gram-negative strains)
Analogues of 7-Cyclopropylimidazo[1,2-a]pyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines reported that 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all tested microorganisms. nih.gov Another investigation into various imidazo[1,2-a]pyrimidine derivatives revealed that some compounds displayed potent antimicrobial activity. jst.go.jp
In a separate study, newly synthesized imidazo[1,2-a]pyrimidine derivatives were tested against a panel of 13 microorganisms, including six Gram-positive and four Gram-negative bacteria. The results indicated that a majority of these compounds exhibited good antimicrobial activity. mdpi.com The following table summarizes the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyrimidine analogues against various bacterial strains, as reported in the literature.
| Compound Analogue | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Staphylococcus aureus | Data Not Specified | nih.gov |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Escherichia coli | Data Not Specified | nih.gov |
| Various Imidazo[1,2-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Data Not Specified | jst.go.jp |
| Substituted Imidazo[1,2-a]pyrimidines | Various Gram-positive and Gram-negative bacteria | Data Not Specified | mdpi.com |
Antifungal Efficacy Studies against Specific Fungal Strains
The antifungal potential of imidazo[1,2-a]pyrimidine analogues has also been a subject of investigation. Research has shown that certain derivatives are effective against pathogenic fungi. For instance, a study on 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines demonstrated the antifungal activity of these compounds. nih.gov More recent research involving molecular docking studies has suggested that imidazo[1,2-a]pyrimidines may possess antifungal activity against Candida albicans. nih.gov
Another study evaluated the antifungal activity of newly synthesized imidazo[1,2-a]pyrimidine derivatives against three pathogenic fungi, with many of the compounds showing good activity. mdpi.com The table below presents available data on the antifungal activity of selected analogues.
| Compound Analogue | Fungal Strain | Activity/MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Candida albicans | Data Not Specified | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans | Suggested Activity (Molecular Docking) | nih.gov |
| Substituted Imidazo[1,2-a]pyrimidines | Various pathogenic fungi | Data Not Specified | mdpi.com |
Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the imidazo[1,2-a]pyrimidine scaffold. These studies help in understanding how different substituents at various positions on the heterocyclic ring influence biological activity.
Research has indicated that the nature of substituents on the phenyl rings attached to the imidazo[1,2-a]pyrimidine core is a determining factor for biological activity. dergipark.org.tr For instance, an increase in molar refractivity has been shown to dramatically lower antibacterial activity. dergipark.org.tr A 3D quantitative structure-activity relationship (QSAR) study on tetrahydroimidazo[1,2-a]pyrimidine derivatives provided further insights. This study suggested that the substitution of bulkier groups, such as aromatic rings, could potentiate antimicrobial activity. dergipark.org.tr Conversely, the substitution of smaller groups might also enhance activity depending on their location and electronic properties. The study also highlighted that the substitution of electron-withdrawing groups could increase antimicrobial activity. dergipark.org.tr Furthermore, the introduction of lipophilic groups on the pyrimidine (B1678525) ring was found to potentiate the antimicrobial potential. dergipark.org.tr
These SAR findings suggest that a cyclopropyl (B3062369) group at the 7-position, being a small, lipophilic, and somewhat rigid substituent, could potentially influence the antimicrobial activity of the imidazo[1,2-a]pyrimidine scaffold. However, without direct experimental data, this remains a hypothesis.
Antikinetoplastid Activity Investigations
Kinetoplastids are a group of flagellated protozoa that includes the causative agents of several significant human diseases, such as trypanosomiasis and leishmaniasis. The search for new antikinetoplastid agents has led to the investigation of various heterocyclic compounds, including analogues of this compound.
Activity against Trypanosomal Species
Analogues of this compound have shown promise as antitrypanosomal agents. A study on imidazo[1,2-a]pyridine-chalcone conjugates, a related class of compounds, demonstrated their activity against several Trypanosoma species. Specifically, certain derivatives were found to be active against Trypanosoma cruzi, Trypanosoma brucei brucei, and Trypanosoma brucei rhodesiense. nih.govresearchgate.net The table below summarizes the 50% inhibitory concentration (IC50) values for some of these active analogues.
| Compound Analogue | Trypanosomal Species | IC50 (μM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-chalcone conjugate 7f | Trypanosoma cruzi | 8.5 | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-chalcone conjugate 7f | Trypanosoma brucei brucei | 1.35 | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-chalcone conjugate 7e | Trypanosoma brucei rhodesiense | 1.13 | nih.govresearchgate.net |
Activity against Leishmanial Species
In addition to their trypanocidal activity, imidazo[1,2-a]pyrimidine analogues and related structures have been evaluated for their efficacy against Leishmania species. A series of imidazo[1,2-a]pyridine-chalcone conjugates were screened for their antikinetoplastid activity, which included testing against Leishmania infantum. nih.govresearchgate.net Furthermore, a study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, another class of related heterocyclic compounds, identified a derivative with excellent activity against Leishmania major parasites, showing efficacy in the nanomolar concentration range against both promastigotes and amastigotes. mdpi.com
The following table presents the IC50 values for selected analogues against Leishmania species.
| Compound Analogue | Leishmanial Species | IC50 (μM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-chalcone conjugates | Leishmania infantum | Data Not Specified | nih.govresearchgate.net |
| 3-fluorophenyl pyrimido[1,2-a]benzimidazole (B3050247) 2a | Leishmania major | Nanomolar range | mdpi.com |
Anti-Inflammatory Research and Related Mechanistic Considerations
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated notable anti-inflammatory potential. dergipark.org.trnih.gov The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. nih.gov
A novel synthetic derivative of imidazo[1,2-a]pyridine (B132010), referred to as MIA, has been shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This compound effectively reduced the expression of inflammatory cytokines. nih.gov Specifically, it was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 genes, as well as decrease the production of nitric oxide (NO). nih.gov The study also noted that curcumin (B1669340) enhanced these anti-inflammatory effects. nih.gov
Numerous studies have focused on designing imidazo[1,2-a]pyridine and pyrimidine derivatives as selective COX-2 inhibitors. researchgate.netrjpbr.comnih.gov Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated for their COX inhibitory activity. nih.gov Several of these compounds exhibited high potency and selectivity for COX-2. nih.gov
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | COX-2 | 0.07 | 508.6 | nih.gov |
| 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) | COX-2 | 0.07 | 217.1 | researchgate.net |
| 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | COX-2 | 0.05 | Not Reported | rjpbr.com |
| 5i | COX-2 | Not Reported | 897.19 | rjpbr.com |
Anticancer Research
The imidazo[1,2-a]pyrimidine scaffold and its analogues have been a focal point of anticancer research due to their ability to inhibit the growth of various cancer cells. researchgate.netnih.govnih.gov
Imidazo[1,2-a]pyridine and pyrimidine derivatives have demonstrated cytotoxic effects across a range of human cancer cell lines. For example, novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, showed strong cytotoxic impacts on the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. researchgate.netnih.gov Another compound, IP-7, was less potent with an IC50 of 79.6µM. researchgate.netnih.gov
In another study, a series of fifteen new imidazo[1,2-a]pyridine derivatives were synthesized and tested against lung adenocarcinoma cells (A549). nih.gov Five of these compounds (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12) were found to markedly induce cytotoxicity. nih.gov Furthermore, a novel imidazo[1,2-a]pyridine derivative, named La23, demonstrated a high potential for suppressing the viability of HeLa cervical cancer cells, with an IC50 of 15.32 μM. nih.gov Other research has also shown the cytotoxic activity of benzo rjpbr.comresearchgate.netimidazo[1,2-a]pyrimidine derivatives against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.egekb.eg
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 | researchgate.netnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 | researchgate.netnih.gov |
| IP-7 | HCC1937 (Breast) | 79.6 | researchgate.netnih.gov |
| La23 | HeLa (Cervical) | 15.32 | nih.gov |
| Compound 6 | A375 & WM115 (Melanoma), HeLa (Cervical) | 9.7 to 44.6 | nih.gov |
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov The imidazo[1,2-a]pyridine compound IP-5 was found to induce the extrinsic apoptosis pathway in HCC1937 cells. researchgate.netnih.gov This was evidenced by the increased activity of caspase-7 and caspase-8, as well as an increase in PARP cleavage. researchgate.netnih.gov Western blot analysis also revealed that IP-5 treatment led to an increase in the levels of p53 and p21, which are key proteins involved in cell cycle arrest. researchgate.netnih.gov
Similarly, the compound La23 was shown to induce apoptosis in HeLa cells through the p53/Bax mitochondrial apoptotic pathway. nih.gov Treatment with La23 resulted in an increased expression of p53, Bax, cleaved caspase-3, and cytochrome c. nih.gov Other studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR pathway, which is a critical signaling pathway for cell survival and proliferation. nih.gov The inhibition of this pathway can lead to cell cycle arrest and apoptosis. nih.gov For example, one compound was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with reduced levels of phospho-protein kinase B (p-Akt) and p-mechanistic target of rapamycin (B549165) (p-mTOR), and increased levels of p53, p21, and the apoptosis-associated protein Bax. nih.gov
Antiviral Research on Imidazo[1,2-a]pyrimidine Derivatives
The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has also been an area of active investigation. nih.govnih.govnih.gov A number of these compounds have shown promising activity against a variety of viruses.
For instance, certain imidazo[1,2-a]pyridine derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Acyclo-C-nucleoside analogues of imidazo[1,2-a]pyridine and pyrimidine have also been synthesized and evaluated for their antiviral properties, with several compounds showing specific activity against cytomegalovirus and/or varicella-zoster virus. nih.govscienceopen.com
Furthermore, research has explored the potential of these compounds against other viruses. For example, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives were identified as having potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. acs.org These compounds were found to induce clustering of the viral nucleoprotein (NP) and prevent its accumulation in the nucleus. acs.org There is also mention in the literature of imidazo[1,2-a]pyrimidine derivatives being investigated for activity against HIV. nih.gov
Mechanistic Insights into the Biological Actions of 7 Cyclopropylimidazo 1,2 a Pyrimidine and Imidazo 1,2 a Pyrimidine Derivatives
Enzyme Inhibition Studies
Imidazo[1,2-a]pyrimidine (B1208166) derivatives exert significant biological effects through the inhibition of various key enzymes involved in pathogenic and cellular processes.
A primary mechanism for the antifungal activity of imidazo[1,2-a]pyrimidine derivatives is the inhibition of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The inhibitory action of these compounds is analogous to that of azole antifungals. Molecular docking studies have shown that 3-benzoyl imidazo[1,2-a]pyrimidine derivatives can bind effectively within the active site of CYP51 from various Candida species. nih.gov The binding is predicted to be more energetically favorable than that of established antifungal drugs like fluconazole (B54011) and ketoconazole. nih.gov This potent inhibition translates to significant antifungal activity, with certain derivatives demonstrating low micromolar to sub-micromolar Minimum Inhibitory Concentration (MIC) values against clinically relevant Candida strains. nih.govjmchemsci.comscirp.orgscirp.org
| Compound | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| 3-chlorinated imidazo[1,2-a]pyridinyl-arylacrylonitrile (Compound 5) | Candida albicans | 2.8 µM | jmchemsci.com |
| 3-chlorinated imidazo[1,2-a]pyridinyl-arylacrylonitrile (Compound 5) | Candida tropicalis | 1.4 µM | jmchemsci.com |
| imidazo[1,2-a]pyridinyl-β-acrylonitrile (Compound 3a) | Candida albicans | 6.37 µM | jmchemsci.com |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (Compound 10i) | Candida albicans (resistant strain) | 41.98 µmol/L | scirp.orgscirp.org |
| 3-benzoyl imidazo[1,2-a]pyrimidine derivative (Compound 4j) | Candida albicans | MIC₅₀: 1.9 µg/mL | nih.gov |
| 3-benzoyl imidazo[1,2-a]pyrimidine derivative (Compound 4f) | Candida glabrata | MIC₅₀: 0.9 µg/mL | nih.gov |
The imidazo[1,2-a]pyrimidine scaffold has proven to be a versatile template for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Phosphoinositide 3-kinase α (PI3Kα) Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. nih.gov Mutations and abnormal activation of this pathway are common in cancer. nih.gov Several series of imidazo[1,2-a]pyridine and pyrimidine derivatives have been developed as potent PI3Kα inhibitors. nih.govnih.govnih.govsemanticscholar.org For instance, a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative demonstrated a PI3Kα inhibitory concentration (IC₅₀) in the low nanomolar range (1.94 nM). nih.gov Another imidazo[1,2-a]pyridine derivative, substituted with a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibited a potent PI3Kα IC₅₀ of 2 nM. nih.gov These compounds effectively block the downstream signaling of the PI3K pathway in cancer cells. nih.gov
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for mediating immune responses and cell growth, and its dysregulation is associated with inflammatory diseases and cancers. selleckchem.comnih.govresearchgate.net JAK inhibitors are an important class of therapeutic agents. youtube.com Derivatives of the pyrimidine and related scaffolds have been optimized as potent and selective JAK1 inhibitors. selleckchem.comresearchgate.net For example, Ivarmacitinib, a JAK inhibitor, shows high selectivity for JAK1 (IC₅₀ of 10 nM) over other JAK family members. selleckchem.com While specific data for 7-cyclopropylimidazo[1,2-a]pyrimidine is limited, related pyrimidine-based compounds show potent inhibition of JAK family kinases, suggesting the potential of this scaffold in targeting this enzyme class. selleckchem.comnih.gov
Aurora-A Kinase Inhibition: Aurora kinases are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers. nih.govnih.govacs.org Imidazo[1,2-a]pyrazine (B1224502) and related heterocyclic derivatives have been identified as potent Aurora kinase inhibitors. nih.govnih.gov One derivative, SCH 1473759, acts as a picomolar inhibitor of both Aurora A (Kd = 0.02 nM) and Aurora B (Kd = 0.03 nM). nih.govnih.gov Another imidazo[4,5-b]pyridine derivative (compound 28c) was designed to be highly selective for Aurora-A (IC₅₀ = 0.067 µM) over Aurora-B (IC₅₀ = 12.71 µM). acs.org
Kinesin Spindle Protein (KSP) Inhibition: KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, making it an attractive target for anticancer drug development. A review by Geng and coworkers reported the design of benzo nih.govproquest.comimidazo[1,2-a]pyrimidines as dual inhibitors of both KSP and Aurora-A kinase, indicating the potential for this heterocyclic system to target multiple components of the mitotic machinery. dergipark.org.tr
| Compound Class/Derivative | Target Kinase | Activity (IC₅₀/Kd) | Reference |
|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM | nih.gov |
| Imidazo[1,2-a]pyridine derivative (35) | PI3Kα | 150 nM | nih.govsemanticscholar.org |
| Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole | PI3Kα | 2 nM | nih.gov |
| Ivarmacitinib (JAK1 inhibitor) | JAK1 | 10 nM | selleckchem.com |
| Baricitinib (JAK1/2 inhibitor) | JAK1 / JAK2 | 5.9 nM / 5.7 nM | selleckchem.com |
| Imidazo-[1,2-a]-pyrazine derivative (SCH 1473759) | Aurora A / Aurora B | Kd: 0.02 nM / 0.03 nM | nih.govnih.gov |
| Imidazo[4,5-b]pyridine derivative (28c) | Aurora A / Aurora B | 0.067 µM / 12.71 µM | acs.org |
Receptor Ligand Binding and Modulation (e.g., GABA Receptors)
Imidazo[1,2-a]pyrimidine and its related scaffold, imidazo[1,2-a]pyridine, are well-established as ligands for the benzodiazepine (B76468) binding site on γ-aminobutyric acid type A (GABAA) receptors. nih.govresearchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its receptors is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. dergipark.org.tr Certain derivatives can exhibit functional selectivity for specific GABAA receptor subtypes, such as the α3 subtype over the α1 subtype. nih.govresearchgate.net This selectivity is a critical goal in drug development to separate desired anxiolytic effects from undesired sedative effects. The binding affinity of these compounds for GABAA receptors can be potent, with Ki values in the nanomolar range. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Fluorinated imidazo[1,2-a]-pyridine (Compound 2) | α1-GABAAR | 25.0 nM | nih.gov |
| Fluorinated imidazo[1,2-a]-pyridine (Compound 17) | α1-GABAAR | 44.0 nM | nih.gov |
| Fluorinated imidazo[1,2-a]-pyridine (Compound 24) | α1-GABAAR | 20.9 nM | nih.gov |
| Fluorinated imidazo[1,2-a]-pyridine (Compound 26) | α1-GABAAR | 24.0 nM | nih.gov |
Cellular Pathway Modulation Studies in Biological Systems
Beyond direct enzyme or receptor interactions, imidazo[1,2-a]pyrimidine derivatives can modulate complex intracellular signaling pathways, contributing to their therapeutic effects.
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in embryonic development and its deregulation is a hallmark of several cancers, particularly colorectal cancer. nih.govmdpi.com Studies have identified imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that can inhibit this pathway. nih.gov These compounds were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, functioning independently of GSK-3β activity. nih.gov
NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is linked to cancer and inflammatory diseases. nih.govnih.govresearchgate.net A novel imidazo[1,2-a]pyridine derivative, MIA, was found to suppress NF-κB activity by diminishing its DNA-binding capacity. nih.govnih.gov This inhibitory action leads to a reduction in the expression of inflammatory genes such as COX-2 and iNOS. nih.gov
AKT/mTOR Signaling Pathway: As a downstream effector of PI3K, the AKT/mTOR pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. nih.govnih.govmdpi.com Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway. nih.govnih.gov For example, treatment of cancer cells with a novel imidazo[1,2-a]pyridine (compound 6) led to a decrease in the phosphorylation levels of both AKT and mTOR, key activation events in the cascade. nih.govnih.gov A selenylated imidazo[1,2-a]pyridine, IP-Se-06, also demonstrated antiproliferative effects in glioblastoma cells through the inhibition of the Akt/mTOR/HIF-1α signaling pathway. researchgate.net
Elucidation of Novel Molecular Targets for Therapeutic Intervention
Research into the imidazo[1,2-a]pyrimidine scaffold continues to uncover novel molecular targets, expanding its potential therapeutic applications. For instance, in response to the COVID-19 pandemic, derivatives were investigated as potential inhibitors of SARS-CoV-2 cell entry. Molecular modeling studies suggested that certain imidazo[1,2-a]pyrimidine Schiff base derivatives could act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, the key proteins mediating viral entry into host cells. Furthermore, the imidazo[1,2-a]pyridine scaffold has been explored for developing inhibitors of aldehyde dehydrogenase (ALDH), with a derivative known as NR6 being identified as a potent and selective inhibitor of the ALDH1A3 isoform, a target in glioblastoma stem cells. researchgate.net These findings highlight the chemical tractability and versatility of the imidazo[1,2-a]pyrimidine core in designing inhibitors for a diverse and expanding range of therapeutic targets.
Preclinical Pharmacokinetic Studies of Imidazo 1,2 a Pyrimidine Derivatives in Vitro and in Vivo Non Human Models
In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays
In vitro DMPK assays are fundamental to understanding the metabolic fate and pharmacokinetic properties of drug candidates. For the imidazo[1,2-a]pyrimidine (B1208166) class of compounds, a range of assays are employed to evaluate their potential as viable drug candidates.
Metabolic Stability Assessments in Hepatic and Other Relevant Systems
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. For imidazo[1,2-a]pyrimidine derivatives, metabolic stability is often assessed in liver microsomes and hepatocytes from various species (e.g., mouse, rat, human) to identify potential species differences in metabolism.
For instance, studies on analogous compounds like 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines have shown varied metabolic stability. While some analogues demonstrated only 10–16% metabolism in mouse liver microsomes (MLM) after 30 minutes, they were rapidly metabolized in primary mouse hepatocytes, indicating high intrinsic clearance. nih.gov This highlights the importance of using multiple in vitro systems to accurately predict in vivo clearance. The inclusion of the S9 fraction, which contains cytosolic enzymes, did not significantly affect the clearance of these analogues, suggesting that metabolism is not primarily driven by cytosolic enzymes in this case. nih.gov
Table 1: Metabolic Stability of Selected Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues
| Compound | System | Metabolism (30 min) | Intrinsic Clearance |
|---|---|---|---|
| 1i | Mouse Liver Microsomes | 10-16% | - |
| 2c | Mouse Liver Microsomes | 10-16% | - |
| 2e | Mouse Liver Microsomes | 10-16% | - |
Drug-Drug Interaction (DDI) Potential Studies involving Cytochrome P450 Enzymes and Transporters
The potential for a new drug candidate to alter the metabolism of co-administered drugs is a critical safety consideration. For imidazo[1,2-a]pyrimidine derivatives, DDI potential is evaluated by examining their inhibitory and inductive effects on major cytochrome P450 (CYP450) enzymes.
While specific data for 7-cyclopropylimidazo[1,2-a]pyrimidine is not available, studies on structurally related compounds provide insights. For example, a cyclopropyl (B3062369) analogue in a different series was found to suffer from time-dependent inhibition (TDI) of CYP3A4. nih.gov Structural modifications, such as replacing a trifluoromethyl group with a methyl group on the pyrimidine (B1678525) ring, have been shown to mitigate CYP-related issues, as demonstrated by the lack of CYP3A4 TDI with the modified compound. nih.gov
Metabolite Identification Strategies in Preclinical Matrices
Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. For the broader class of imidazo[1,2-a]pyrimidine and related heterocyclic compounds, metabolite identification studies have revealed that Phase II conjugation can be a major metabolic route. nih.gov Specifically, glutathione (B108866) (GSH) conjugation by glutathione S-transferases (GSTs) has been identified as a significant metabolic transformation in hepatocytes for certain pyrazolo[1,5-a]pyrimidine analogues. nih.gov This was confirmed by experiments showing that inhibition of GST enzymes with agents like ethacrynic acid increased the metabolic stability of the parent compound. nih.gov
Permeability and Transporter Interaction Profiling
A drug's ability to cross biological membranes is essential for its absorption and distribution. While specific permeability data for this compound is not detailed in the provided context, the general approach involves assessing permeability using cell-based assays, such as the Caco-2 permeability assay. The potential for interaction with drug transporters (e.g., P-glycoprotein) is also evaluated to understand efflux liabilities, which can impact oral absorption and brain penetration. For some pyrazolopyrimidine derivatives, replacing the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold has been shown to improve efflux liabilities. nih.gov
Plasma Protein Binding and Blood Partitioning Investigations
The extent of binding to plasma proteins, primarily albumin, can significantly influence a drug's distribution and clearance. nih.gov High plasma protein binding can restrict the amount of free drug available to exert its pharmacological effect and undergo metabolism and excretion. nih.gov For acidic molecules within the broader pyrimidine class, modulating plasma protein binding has been explored as a strategy to optimize the effective half-life. nih.gov
Mathematical and Model-Based Pharmacokinetic Predictions
In silico and mathematical models are increasingly used in early drug discovery to predict the pharmacokinetic properties of new compounds. mdpi.com ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide early estimates of a compound's pharmacokinetic safety profile. mdpi.com For imidazo[1,2-a]pyrimidine derivatives, in silico predictions of drug-likeness and ADMET properties have been utilized to guide the design of new analogues with promising pharmacokinetic characteristics. nih.govbeilstein-journals.org Allometry-based dose prediction, which scales pharmacokinetic parameters from preclinical species to humans, has been used for related compounds to estimate the human oral dose. nih.gov
Future Directions and Advanced Research Perspectives for 7 Cyclopropylimidazo 1,2 a Pyrimidine Research
Development of Novel and Sustainable Synthetic Routes
The advancement of 7-Cyclopropylimidazo[1,2-a]pyrimidine-based drug candidates is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. While classical methods like the Chichibabin reaction have been foundational, future research is focused on green and sustainable chemistry principles. nih.govmdpi.com
Key future directions include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown promise for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, offering significant advantages such as drastically reduced reaction times, higher yields, and often solvent-free conditions. mdpi.comresearchgate.net Future work will likely focus on optimizing microwave parameters for the synthesis of 7-cyclopropyl substituted analogs and scaling these processes for industrial application.
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. rsc.orgresearchgate.net Developing novel MCRs tailored for the introduction of the cyclopropyl (B3062369) group at the 7-position would streamline the synthesis of diverse compound libraries.
Novel Catalytic Systems: Research into new catalysts is a major frontier. The use of gold nanoparticles has been reported as an efficient catalyst for imidazo[1,2-a]pyrimidine synthesis under green conditions. mdpi.com Other areas of exploration include the development of iodine-catalyzed reactions and catalyst-free methods in deep eutectic solvents, which serve as environmentally friendly media. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting existing synthetic routes for this compound to flow chemistry systems could represent a significant leap in manufacturing efficiency.
Below is a comparative table of emerging sustainable synthetic strategies for the imidazo[1,2-a]pyrimidine scaffold.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Conditions | Reference(s) |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free options | Alumina (B75360) (Al2O3) catalyst, solvent-free | mdpi.com |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented | Iodine, tert-butyl isocyanide, room temperature | rsc.org |
| Nanoparticle Catalysis | High efficiency, mild reaction conditions, green solvents | Gold nanoparticles | mdpi.com |
| Catalyst-Free Synthesis | Reduced cost and toxicity, simplified purification | Deep eutectic solvents (e.g., Urea–Choline Chloride) | researchgate.net |
| Ultrasound-Assisted Synthesis | Energy efficiency, use of green solvents (water) | KI/tert-butyl hydroperoxide, water | organic-chemistry.org |
Advanced Structure-Activity Relationship (SAR) and Mechanism of Action Elucidation
A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of this compound derivatives. While initial studies have highlighted the importance of substituents on the core scaffold for various biological activities, future research must employ more advanced techniques to build comprehensive SAR models. researchgate.netnih.gov
Future research in this area will focus on:
Systematic Library Synthesis: Creating focused libraries of this compound analogs with systematic modifications at other positions (e.g., C2, C3, C5) is crucial. This will allow for a detailed mapping of the chemical space and its influence on biological activity against various targets.
Mechanism of Action (MoA) Studies: Identifying the precise molecular targets and pathways modulated by these compounds is a primary objective. Techniques such as transcriptional profiling have been used to probe the MoA of related compounds in Mycobacterium tuberculosis. nih.gov Future efforts should include chemoproteomics, genetic screening (e.g., CRISPR-Cas9), and biochemical assays to deconstruct the MoA in different disease contexts, such as cancer, inflammation, and infectious diseases. nih.gov
3D-QSAR and Pharmacophore Modeling: Moving beyond traditional 2D-SAR, the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore mapping will provide more detailed insights into the key structural features required for optimal target interaction. These models can guide the rational design of next-generation compounds with improved efficacy. nih.gov
Integration of Multi-Omics Data in Target Identification and Validation
The complexity of biological systems necessitates a holistic approach to understanding drug action. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for unbiased drug target identification and validation. nih.gov For the this compound scaffold, a multi-omics approach can uncover novel therapeutic applications and elucidate mechanisms of action and resistance.
Future perspectives in this domain include:
Target Deconvolution: By treating disease-relevant cell lines or model organisms with active this compound compounds and analyzing the subsequent changes across multiple omics layers, researchers can identify key proteins and pathways that are consistently perturbed. This can reveal direct targets and downstream effects. nih.gov
Biomarker Discovery: Multi-omics analysis can help identify biomarkers that predict a patient's response to a potential drug. This is a critical step in developing personalized medicine strategies and designing more effective clinical trials.
Understanding Drug Resistance: By comparing the multi-omics profiles of drug-sensitive and drug-resistant cells, researchers can uncover the molecular mechanisms that lead to resistance, enabling the development of strategies to overcome it.
Application in Emerging Therapeutic Areas and Neglected Diseases
The imidazo[1,2-a]pyrimidine scaffold has demonstrated a remarkably broad spectrum of biological activities, suggesting that this compound could be a versatile platform for developing treatments for a range of diseases. mdpi.comresearchgate.netnih.gov
Future research should prioritize exploration in:
Emerging Viral Diseases: The COVID-19 pandemic highlighted the urgent need for broad-spectrum antiviral agents. Imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of SARS-CoV-2 entry. nih.gov Further screening of 7-cyclopropyl analogs against a panel of emerging viruses, such as Zika and Dengue, is a promising avenue. mdpi.com
Neglected Tropical Diseases (NTDs): There is a critical need for new drugs to treat NTDs. Related imidazo[1,2-a]pyridine (B132010) scaffolds have shown potent activity against Mycobacterium tuberculosis (the causative agent of tuberculosis) and Leishmania donovani (which causes visceral leishmaniasis). nih.govnih.govresearchgate.net A focused effort to screen and optimize this compound derivatives for these and other NTDs, like malaria, is highly warranted. mdpi.com
Oncology: While imidazo[1,2-a]pyrimidines have been explored as anticancer agents, new opportunities exist in targeting specific cancer pathways. researchgate.net For instance, research could focus on their potential as inhibitors of specific kinases or as modulators of the tumor microenvironment.
Neurodegenerative and Inflammatory Diseases: The scaffold's known interaction with CNS targets like GABA-A receptors and its observed anti-inflammatory properties suggest potential applications in treating neurological disorders and chronic inflammatory conditions. nih.govdergipark.org.tr
| Therapeutic Area | Disease Example | Rationale for Exploration | Reference(s) |
| Emerging Viral Infections | SARS-CoV-2, Zika Virus | Demonstrated antiviral activity of the parent scaffold. | nih.govmdpi.com |
| Neglected Diseases | Tuberculosis, Leishmaniasis | Potent activity of related imidazo-heterocycles against causative pathogens. | nih.govnih.govresearchgate.net |
| Oncology | Breast and Lung Cancer | Known cytotoxic effects of derivatives on various cancer cell lines. | researchgate.netcolab.ws |
| Inflammatory Disorders | Rheumatoid Arthritis | Inhibition of leukocyte functions and inflammatory mediators. | nih.govresearchgate.net |
| Neurological Disorders | Epilepsy, Anxiety | Modulation of CNS targets like AMPA and GABA-A receptors by related scaffolds. | dergipark.org.trnih.gov |
Computational and Artificial Intelligence (AI)-Driven Drug Discovery for Imidazo[1,2-a]pyrimidine Scaffolds
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery by reducing costs and accelerating timelines. nih.govmednexus.org These technologies are particularly well-suited for exploring the vast chemical space of scaffolds like imidazo[1,2-a]pyrimidine.
Key future applications include:
High-Throughput Virtual Screening (HTVS): AI and machine learning models can be trained on existing SAR data to screen massive virtual libraries of imidazo[1,2-a]pyrimidine derivatives, identifying promising candidates for synthesis and testing with much greater efficiency than physical screening alone. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the imidazo[1,2-a]pyrimidine scaffold, optimized for desired properties such as high target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. crimsonpublishers.com
Predictive Modeling: Machine learning algorithms can build robust models to predict various properties, including biological activity, physicochemical characteristics, and potential toxicity (ADMET), directly from the chemical structure. mdpi.comnih.gov This allows researchers to prioritize compounds with the highest probability of success early in the discovery pipeline.
Collaborative Screening Platforms: Innovative approaches, such as collaborative virtual screening across proprietary libraries from different pharmaceutical companies, can rapidly expand the known SAR for a hit series and identify novel, structurally diverse leads. nih.govresearchgate.net
By embracing these advanced research directions, the scientific community can systematically unlock the therapeutic potential of this compound, paving the way for the development of novel medicines to address unmet medical needs.
Q & A
Q. How can regioselective functionalization of the imidazo[1,2-a]pyrimidine core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the C2 or C7 positions. Microwave irradiation with Pd(PPh) and KCO in DMF enhances selectivity for C7 substitution . For cyclopropyl derivatives, electrophilic aromatic substitution (EAS) at the electron-rich imidazole ring requires careful control of Lewis acids (e.g., AlCl) .
Q. What mechanistic insights explain contradictions in cyclocondensation pathways for imidazo[1,2-a]pyrimidines?
- Methodological Answer : Competing pathways include:
- Pathway A : Nucleophilic attack of 2-aminobenzimidazole on aldehyde carbonyl, followed by cyclization with 1,3-diketones.
- Pathway B : Enamine formation between 2-aminobenzimidazole and diketone precedes aldehyde addition.
Isotopic labeling (e.g., N NMR) and kinetic studies reveal Pathway A dominates under DMF-catalyzed conditions, while Pathway B occurs in basic media . Contradictions in literature yields often stem from solvent polarity and catalyst loading .
Q. How do researchers validate the biological activity of this compound derivatives, and what assays are used to resolve conflicting data?
- Methodological Answer :
-
Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin). Discrepancies arise from bacterial strain variability; triplicate assays with statistical validation (p < 0.05) are critical .
-
Antiproliferative Activity : MTT assays (IC against HeLa or MCF-7 cells). Contradictions may arise from solubility issues (use DMSO stocks ≤0.1% v/v) . SAR studies prioritize substituents at C2 (e.g., 2-aryl groups enhance activity) .
Biological Assay Protocol Key Parameters Antimicrobial (MIC) CLSI guidelines, 24–48 hr Strain specificity, pH 7.4 Antiproliferative (MTT) 48–72 hr incubation DMSO control, cell line
Q. What computational methods aid in predicting the reactivity and drug-likeness of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ADMET prediction via SwissADME evaluates logP (optimal 2–3), topological polar surface area (<140 Å), and CYP450 inhibition . For example, cyclopropyl groups improve metabolic stability by reducing CYP3A4 affinity .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data vary for structurally similar derivatives?
- Resolution : Polymorphism (e.g., ethanol vs. methanol recrystallization) affects melting points. Spectral shifts in NMR arise from solvent (DMSO-d vs. CDCl) and concentration. Always report solvent, temperature, and instrument parameters (e.g., 400 MHz vs. 500 MHz NMR) .
Q. How can researchers reconcile discrepancies in reaction yields for microwave vs. conventional heating?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
